molecular formula C33H28N4O6S B12759890 (1)Benzothieno(2,3-c)pyridine-4-carbonitrile, 1,2-dihydro-3-amino-5-methoxy-8-(10-methoxy-5-methyl-4,5,6,7-tetrahydro-3H-furo(4,3,2-fg)(3)benzazocin-6-yl)-1-oxo-2-phenyl-, 9,9-dioxide CAS No. 155857-54-8

(1)Benzothieno(2,3-c)pyridine-4-carbonitrile, 1,2-dihydro-3-amino-5-methoxy-8-(10-methoxy-5-methyl-4,5,6,7-tetrahydro-3H-furo(4,3,2-fg)(3)benzazocin-6-yl)-1-oxo-2-phenyl-, 9,9-dioxide

Cat. No.: B12759890
CAS No.: 155857-54-8
M. Wt: 608.7 g/mol
InChI Key: XFWMDSFKPNXAFB-ZJBYHSPASA-N
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Description

(1)Benzothieno(2,3-c)pyridine-4-carbonitrile, 1,2-dihydro-3-amino-5-methoxy-8-(10-methoxy-5-methyl-4,5,6,7-tetrahydro-3H-furo(4,3,2-fg)(3)benzazocin-6-yl)-1-oxo-2-phenyl-, 9,9-dioxide is a complex organic compound with a unique structure that combines multiple functional groups and heterocyclic rings

Preparation Methods

The synthesis of (1)Benzothieno(2,3-c)pyridine-4-carbonitrile, 1,2-dihydro-3-amino-5-methoxy-8-(10-methoxy-5-methyl-4,5,6,7-tetrahydro-3H-furo(4,3,2-fg)(3)benzazocin-6-yl)-1-oxo-2-phenyl-, 9,9-dioxide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the benzothieno pyridine core, followed by the introduction of the carbonitrile group. Subsequent steps involve the addition of the amino, methoxy, and other functional groups through various organic reactions such as nucleophilic substitution, reduction, and cyclization.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(1)Benzothieno(2,3-c)pyridine-4-carbonitrile, 1,2-dihydro-3-amino-5-methoxy-8-(10-methoxy-5-methyl-4,5,6,7-tetrahydro-3H-furo(4,3,2-fg)(3)benzazocin-6-yl)-1-oxo-2-phenyl-, 9,9-dioxide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to its biological effects.

Comparison with Similar Compounds

Similar compounds include other benzothieno pyridine derivatives, which share the core structure but differ in the functional groups attached These compounds may have similar chemical properties but can exhibit different biological activities due to variations in their structures

Properties

CAS No.

155857-54-8

Molecular Formula

C33H28N4O6S

Molecular Weight

608.7 g/mol

IUPAC Name

3-amino-5-methoxy-8-[(12E)-13-methoxy-7-methyl-3-oxa-11-azatricyclo[6.5.1.04,14]tetradeca-1,8(14),10,12-tetraen-9-yl]-1,9,9-trioxo-2-phenyl-[1]benzothiolo[2,3-c]pyridine-4-carbonitrile

InChI

InChI=1S/C33H28N4O6S/c1-17-9-11-24-27-22(16-43-24)25(42-3)15-36-14-21(26(17)27)19-10-12-23(41-2)29-28-20(13-34)32(35)37(18-7-5-4-6-8-18)33(38)31(28)44(39,40)30(19)29/h4-8,10,12,14-17,21,24H,9,11,35H2,1-3H3/b25-15+,36-14?

InChI Key

XFWMDSFKPNXAFB-ZJBYHSPASA-N

Isomeric SMILES

CC1CCC2C3=C1C(C=N/C=C(\C3=CO2)/OC)C4=C5C(=C(C=C4)OC)C6=C(S5(=O)=O)C(=O)N(C(=C6C#N)N)C7=CC=CC=C7

Canonical SMILES

CC1CCC2C3=C1C(C=NC=C(C3=CO2)OC)C4=C5C(=C(C=C4)OC)C6=C(S5(=O)=O)C(=O)N(C(=C6C#N)N)C7=CC=CC=C7

Origin of Product

United States

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